5-Mercapto-1,2,3,4-tetrazole-1-methyl sulfonic acid disodium salts
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Description
Synthesis Analysis
The synthesis of tetrazolium salts, which are structurally related to 5-Mercapto-1,2,3,4-tetrazole-1-methyl sulfonic acid disodium salts, involves a multi-step process. For instance, the synthesis of a highly water-soluble tetrazolium salt was achieved by initially sulfonating p-toluidine using a superacidic catalyst TiO2/SO2-4. This step was followed by diazotization to produce the diazo salt of p-toluidine-o-sulfonic acid. The subsequent coupling with cyanoacetic acid and oxidation with chlorine resulted in the formation of the desired tetrazolium compound. This compound has been identified as a potential redox indicator for cell activity tests .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 5-mercapto-1-methyltetrazole, a compound closely related to the one of interest, have been thoroughly investigated. Techniques such as low-temperature matrix-isolation, solid-state infrared spectroscopy, and DFT(B3LYP)/6-311CCG(d,p) calculations were employed. The compound was found to exist predominantly in the tautomeric form of 1-methyl-1,4-dihydro-5H-tetrazole-5-thione when in the solid phase or isolated in an argon matrix. The infrared spectra were fully assigned and correlated with the compound's structural properties .
Chemical Reactions Analysis
The photochemistry of 5-mercapto-1-methyltetrazole reveals several photochemical processes upon UV-irradiation. These processes include the expulsion of molecular nitrogen, leading to the formation of 1-methyl-1H-diazirene-3-thiol in two different conformers, and ring cleavage resulting in the production of methyl isothiocyanate and azide. Additionally, simultaneous elimination of nitrogen and sulfur can occur, producing N-methylcarbodiimide. These photoprocesses further lead to the creation of methyl diazene, carbon monosulphide, and nitrogen hydride, with spectroscopic evidence supporting the formation of these species .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Mercapto-1,2,3,4-tetrazole-1-methyl sulfonic acid disodium salts are not detailed in the provided papers, the related compounds exhibit high water solubility and potential as redox indicators . The molecular structure analysis of 5-mercapto-1-methyltetrazole suggests that the compound's properties are significantly influenced by its tautomeric form and the ability to undergo various photochemical reactions . These characteristics are essential for understanding the behavior and potential applications of such compounds in chemical and biological systems.
Scientific Research Applications
Heterocyclic Ligand in Lead (II) Complexes
- Application Summary: 5-Mercapto-1-methyltetrazole can be used as a heterocyclic ligand to study the geometry and stereochemical activity of the lone pair at the lead atom in hemi- and holo-directed lead (II) complexes .
- Results or Outcomes: The results of these studies can provide insights into the structural properties of lead (II) complexes, which have implications in various areas of chemistry .
Chemical Modification of Mesoporous Silica
- Application Summary: 5-Mercapto-1-methyltetrazole can be used in the chemical modification of submicron particles of mesoporous MSU-2 silica and SBA-15 mesoporous silica .
- Results or Outcomes: The results of these studies can provide insights into the properties of modified mesoporous silica materials, which have potential applications in areas such as catalysis, adsorption, and drug delivery .
properties
IUPAC Name |
disodium;(5-sulfidotetrazol-1-yl)methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O3S2.2Na/c7-11(8,9)1-6-2(10)3-4-5-6;;/h1H2,(H,3,5,10)(H,7,8,9);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYPSXIAUQQHJC-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=NN=N1)[S-])S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4Na2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium (5-sulfido-1-tetrazolyl)methanesulfonate | |
CAS RN |
66242-82-8 |
Source
|
Record name | Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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